molecular formula C10H13FN2 B13248075 3-(4-Fluoropiperidin-4-yl)pyridine

3-(4-Fluoropiperidin-4-yl)pyridine

Cat. No.: B13248075
M. Wt: 180.22 g/mol
InChI Key: MXNODKZXBKGGGT-UHFFFAOYSA-N
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Description

3-(4-Fluoropiperidin-4-yl)pyridine is a chemical compound that features a pyridine ring substituted with a 4-fluoropiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoropiperidin-4-yl)pyridine typically involves the reaction of 4-fluoropiperidine with pyridine derivatives under specific conditions. One common method includes the use of selective fluorinating agents such as Selectfluor® to introduce the fluorine atom into the piperidine ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoropiperidin-4-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding piperidine derivatives.

Scientific Research Applications

3-(4-Fluoropiperidin-4-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluoropiperidin-4-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoropiperidin-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

3-(4-fluoropiperidin-4-yl)pyridine

InChI

InChI=1S/C10H13FN2/c11-10(3-6-12-7-4-10)9-2-1-5-13-8-9/h1-2,5,8,12H,3-4,6-7H2

InChI Key

MXNODKZXBKGGGT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CN=CC=C2)F

Origin of Product

United States

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